N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10633615 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
- Gastric Acid Antisecretory Activity : N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, and related compounds, have been studied for their antisecretory activity against histamine-induced gastric acid secretion in rats. They have shown promising potential in this area, with some compounds demonstrating significant activity (Ueda et al., 1991).
Neuropharmacology
- Influence on Monoamine Neurotransmission : Research involving analogues of this compound, such as MDA and BDB, has investigated their effects on monoamine neurotransmission in rat brain. These studies contribute to understanding the biochemical actions of these compounds and their potential applications in neuropharmacology (Johnson, Hoffman, & Nichols, 1986).
Psychoactive Effects
- Potential Therapeutic Class for Psychotherapy : Derivatives of this compound have been proposed as a novel therapeutic class for facilitating psychotherapy. These compounds have been found to exhibit unique psychoactive effects, potentially useful in clinical settings (Nichols et al., 1986).
Neuroprotection
- Protection against Neuronal Cell Damage : Certain compounds, such as YM-244769, structurally related to this compound, have shown potential in protecting against neuronal cell damage, particularly in conditions like hypoxia/reoxygenation-induced damage. This suggests therapeutic potential in neuroprotection (Iwamoto & Kita, 2006).
Chemical Synthesis and Characterization
- Synthesis and Characterization : The synthesis and characterization of related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, have been documented, providing foundational knowledge for further exploration in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2021).
Potential as Antioxidants
- Development of Antioxidants : Research into new antioxidants containing hindered phenol groups, which are structurally related to this compound, highlights the compound's potential in developing effective antioxidants for industrial applications (Pan et al., 1998).
Anticancer Applications
- Anticancer Activity : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, structurally similar to this compound, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating potential in anticancer research (Stefely et al., 2010).
Antimicrobial Activity
- Antimicrobial Agents : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, related to this compound, have shown significant antibacterial and antifungal activities, suggesting potential applications as antimicrobial agents (Helal et al., 2013).
Herbicidal Activity
- Herbicidal Potential : The synthesis and evaluation of compounds structurally related to this compound have demonstrated potential herbicidal activity, providing insights into their application in agriculture (Huang et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-2-13(23-14-6-4-3-5-12(14)18)17(20)19-11-7-8-15-16(9-11)22-10-21-15/h3-9,13H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTVDGKKEZNZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.